molecular formula C11H22Cl2N2O2 B1438166 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride CAS No. 1185298-80-9

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

Cat. No. B1438166
CAS RN: 1185298-80-9
M. Wt: 285.21 g/mol
InChI Key: KDSNBSFWDZYGSZ-UHFFFAOYSA-N
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Description

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride, also known as BPC-D, is a synthetic compound that has been studied extensively in the scientific community. It is a highly versatile compound, with applications in many different areas of research, ranging from drug discovery and development to synthetic biology. BPC-D has been utilized in a variety of ways, including as a catalyst, as an inhibitor, and as a therapeutic agent.

Scientific Research Applications

Tyrosinase Inhibition and Drug Design

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride has been explored in the context of tyrosinase inhibition. A study synthesized various N-substituted biperidines and tested them as tyrosinase inhibitors, revealing potent inhibition, particularly with 4′-methylbenzyl substitution, positioning this compound as a lead for future drug design. Molecular dynamics (MD) simulations were used to understand the structure-activity relationship of these compounds, highlighting their potential in medicinal chemistry and drug development (Khan et al., 2005).

Solid-State Structural Analysis

The compound has been involved in studies examining hydrogen-bonded networks in solid-state structures. It has been used to form adducts with boric acid and different boronic acids, showcasing the role of water molecules as spacer molecules in these structures. This type of research is crucial for understanding the assembly and stability of complex molecular architectures (Rodríguez-Cuamatzi et al., 2009).

Multicomponent Crystal Formation

Research has also focused on forming multicomponent crystal forms with 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride, involving the reactivity with different co-formers like carboxylic acid, alcohol, amine, and amide. These studies help understand the physicochemical properties of the compound and its interactions with other molecules, offering insights into its potential applications in material science and pharmaceuticals (Martins et al., 2016).

Multicomponent Synthesis

The compound is used in multicomponent reactions for synthesizing chiral oxazolopiperidines, demonstrating its versatility in chemical synthesis. Such reactions are valuable for generating complex molecules with potential applications in drug discovery and organic chemistry (Salvadori et al., 2010).

properties

IUPAC Name

1-piperidin-4-ylpiperidine-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.2ClH/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10;;/h9-10,12H,1-8H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSNBSFWDZYGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(CC2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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